2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of a piperazine ring and a methoxyphenyl group further enhances its chemical reactivity and potential utility in medicinal chemistry.
Mechanism of Action
Piperazine derivatives
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific conditions inside the body. For example, the compound contains a piperazine moiety, which is known to act as a hydrogen ion buffer, maintaining a constant pH over a long period .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.
Introduction of the Methoxyphenyl Group: This step can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various acids and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The compound’s ability to modulate biological pathways is of particular interest in developing new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazole
- 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-one
Uniqueness
Compared to similar compounds, 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups. This combination enhances its reactivity and potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-3-16-21-20-25(22-16)19(27)18(29-20)17(14-5-4-6-15(13-14)28-2)24-9-7-23(8-10-24)11-12-26/h4-6,13,17,26-27H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWNWVFVMSFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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